(-)-3-Methoxy Butorphanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

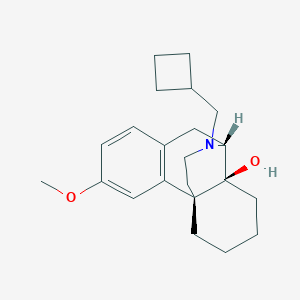

(-)-3-Methoxy Butorphanol is a complex organic compound with a unique tetracyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure, featuring a cyclobutylmethyl group and a methoxy substituent, makes it a subject of interest for synthetic chemists and researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-3-Methoxy Butorphanol typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and intramolecular cyclizations.

Introduction of the cyclobutylmethyl group: This step may involve alkylation reactions using cyclobutylmethyl halides under basic conditions.

Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions using methanol or methoxide ions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-3-Methoxy Butorphanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, potentially altering the compound’s structure.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Methanol or methoxide ions for methoxylation; halides or amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

- Chemical Structure : (-)-3-Methoxy Butorphanol has the chemical formula C22H31NO2 and is classified as an opioid analgesic.

- Mechanism of Action : It operates by binding to opioid receptors in the central nervous system (CNS), altering pain perception. Its kappa receptor activity provides analgesia with a lower risk of respiratory depression compared to traditional opioids like morphine .

Veterinary Applications

-

Pre-Anesthetic Agent :

- Used in veterinary medicine, this compound is often administered as a pre-anesthetic agent in animals, particularly horses. Studies have shown that it can enhance sedation and improve the quality of anesthesia when combined with other agents like romifidine .

- Case Study : A comparative study on horses undergoing elective surgery demonstrated that butorphanol provided effective sedation and analgesia, with significant physiological monitoring indicating stable heart and respiratory rates post-administration (Table 1) .

- Pain Management :

Human Medical Applications

-

Migraine Treatment :

- Butorphanol is available in nasal spray form for treating acute migraine attacks in humans. Its rapid onset of action provides relief from severe headache pain effectively .

- Clinical Insight : The use of butorphanol for migraines is particularly beneficial for patients who do not respond well to traditional treatments, offering an alternative route of administration with favorable outcomes .

- Postoperative Pain Management :

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other analgesics:

| Analgesic | Route of Administration | Onset Time | Duration of Action | Respiratory Depression Risk |

|---|---|---|---|---|

| This compound | Intravenous/Nasal Spray | Rapid (within 20 mins) | 4-6 hours | Low |

| Morphine | Intravenous/Oral | 30 mins | 4-5 hours | Moderate to High |

| Fentanyl | Intravenous/Patch | Rapid (within 5 mins) | 30-72 hours | High |

Wirkmechanismus

The mechanism by which (-)-3-Methoxy Butorphanol exerts its effects depends on its specific interactions with molecular targets. These may include:

Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering signaling pathways that lead to biological effects.

Enzyme inhibition: It may inhibit the activity of enzymes involved in critical cellular processes, thereby modulating biochemical pathways.

DNA interaction: The compound could intercalate into DNA, affecting gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1S,9R,10S)-17-(Cyclopropylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol: Similar structure but with a cyclopropylmethyl group instead of cyclobutylmethyl.

(1S,9R,10S)-17-(Cyclopentylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol: Similar structure but with a cyclopentylmethyl group.

Uniqueness

The uniqueness of (-)-3-Methoxy Butorphanol lies in its specific combination of functional groups and its tetracyclic core, which confer distinct chemical and biological properties

Biologische Aktivität

(-)-3-Methoxy Butorphanol is a synthetic opioid derivative that exhibits both agonist and antagonist properties at opioid receptors, particularly the μ-opioid and κ-opioid receptors. This compound has garnered attention for its potential analgesic effects and its role in managing pain, particularly in postoperative settings. The biological activity of this compound is closely related to its pharmacological profile, which influences its therapeutic applications and safety profile.

Chemical Structure and Properties

- Chemical Formula : C22H31NO2

- Molecular Weight : 345.49 g/mol

- CAS Number : 13080261

This compound acts primarily as a partial agonist at the μ-opioid receptor and a partial agonist/antagonist at the κ-opioid receptor. This dual action allows it to provide analgesic effects while potentially mitigating some of the side effects commonly associated with full agonists, such as respiratory depression.

Pharmacokinetics

- Absorption : Rapidly absorbed after intramuscular injection; oral bioavailability is significantly lower due to first-pass metabolism (5-17%).

- Distribution : Volume of distribution ranges from 305 to 901 L.

- Metabolism : Extensively metabolized in the liver; metabolites may also possess analgesic activity.

- Elimination Half-life : Approximately 18 hours, with variations in patients with renal or hepatic impairment.

Analgesic Effects

A study conducted on elderly patients demonstrated that different doses of butorphanol significantly reduced postoperative shivering and improved recovery quality compared to a saline control group. The results indicated that doses of 0.02 mg/kg and 0.03 mg/kg were particularly effective in reducing shivering incidents and enhancing pain relief post-surgery .

| Group | Dose (mg/kg) | Postoperative Shivering Incidence | QoR-40 Score (POD1) |

|---|---|---|---|

| C | 0 (Control) | High | Lowest |

| B1 | 0.01 | Moderate | Higher |

| B2 | 0.02 | Low | Higher |

| B3 | 0.03 | Very Low | Highest |

Antinociceptive Effects

Research involving animal models has shown that butorphanol can effectively prolong antinociception when used with other sedatives like acepromazine. In llamas, butorphanol demonstrated an increased duration of antinociceptive effects compared to saline controls, although statistical significance was not achieved due to sample size limitations .

Case Studies

- Postoperative Pain Management : In a clinical trial involving elderly patients undergoing transurethral resection of the prostate, butorphanol was administered prior to anesthesia induction. The study found significant reductions in shivering and improved QoR scores, suggesting effective postoperative pain management .

- Veterinary Applications : In veterinary medicine, butorphanol has been evaluated for its analgesic properties in various species, including llamas and sheep. Studies indicated effective pain relief in thermal nociceptive assessments, although responses varied based on the type of nociceptive stimulus applied .

Safety and Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include:

- Respiratory depression

- Sedation or agitation

- Cardiovascular instability in overdose situations

Toxicity profiles indicate that overdose symptoms align with those typical of opioid drugs, necessitating careful monitoring during administration .

Eigenschaften

IUPAC Name |

(1S,9R,10S)-17-(cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-25-18-8-7-17-13-20-22(24)10-3-2-9-21(22,19(17)14-18)11-12-23(20)15-16-5-4-6-16/h7-8,14,16,20,24H,2-6,9-13,15H2,1H3/t20-,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVODKGBEXBXFW-BHIFYINESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC3C4(C2(CCCC4)CCN3CC5CCC5)O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@@H]3[C@]4([C@@]2(CCCC4)CCN3CC5CCC5)O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.